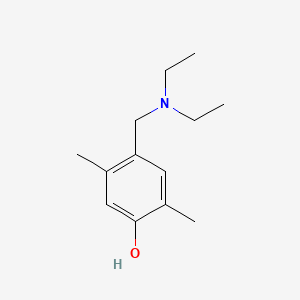

4-(Diethylaminomethyl)-2,5-dimethylphenol

Description

BenchChem offers high-quality 4-(Diethylaminomethyl)-2,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diethylaminomethyl)-2,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylaminomethyl)-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-5-14(6-2)9-12-7-11(4)13(15)8-10(12)3/h7-8,15H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLYWWDJKAPLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(C(=C1)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219345 | |

| Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69286-57-3 | |

| Record name | 4-[(Diethylamino)methyl]-2,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69286-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069286573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diethylaminomethyl)-2,5-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylaminomethyl)-2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Diethylaminomethyl)-2,5-dimethylphenol CAS 69286-57-3 properties

The following technical guide is structured to provide a comprehensive analysis of 4-(Diethylaminomethyl)-2,5-dimethylphenol (CAS 69286-57-3). It moves beyond standard catalog data to explore synthetic pathways, mechanistic applications in polymer chemistry, and specialized research uses.

CAS Registry Number: 69286-57-3 Chemical Family: Mannich Base / Alkylphenol Primary Utility: Epoxy Curing Accelerator, Organometallic Ligand, Fine Chemical Intermediate

Executive Summary

4-(Diethylaminomethyl)-2,5-dimethylphenol is a bifunctional organic compound integrating a phenolic hydroxyl group with a tertiary amine side chain. Structurally, it is a Mannich base derivative of 2,5-xylenol. While often overshadowed by its tris-substituted counterpart (DMP-30) in bulk industrial applications, this mono-substituted isomer offers precise stoichiometric control in epoxy curing kinetics and serves as a specialized ligand in organometallic catalysis (e.g., Ruthenium allenylidene complexes). Its synthesis requires regioselective control to target the para (4-) position over the kinetically favored ortho (6-) position.

Chemical Identity & Structural Analysis

The molecule is characterized by a 2,5-dimethylphenol core substituted at the para position (relative to the hydroxyl) with a diethylaminomethyl group.

| Property | Specification |

| IUPAC Name | 4-[(Diethylamino)methyl]-2,5-dimethylphenol |

| CAS Number | 69286-57-3 |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.31 g/mol |

| SMILES | CCN(CC)Cc1cc(C)c(O)c(C)c1 |

| InChI Key | NKTOLZVEWDHZMU-UHFFFAOYSA-N (Base structure) |

Structural Significance

-

Steric Environment: Unlike ortho-substituted Mannich bases, the para (4-) isomer lacks an intramolecular hydrogen bond between the phenolic proton and the amine nitrogen. This increases the acidity of the phenol and the nucleophilicity of the amine compared to its ortho isomers.

-

Regiochemistry: The 2,5-dimethyl substitution pattern leaves positions 3, 4, and 6 open. Position 6 is ortho to the hydroxyl; position 4 is para. Accessing the 4-isomer specifically requires overcoming the natural ortho-directing preference of phenolic Mannich reactions.

Physicochemical Profile

Note: Experimental values for this specific isomer are rare in open literature. Values below represent high-confidence estimates based on structural analogs (e.g., DMP-30, 2,5-xylenol) and computational models.

| Parameter | Value / Range | Context |

| Physical State | Viscous Liquid or Low-Melting Solid | Amine side chain disrupts crystal lattice of the parent phenol (MP 75°C). |

| Boiling Point | ~280–300°C (Predicted) | Significantly higher than 2,5-xylenol (211°C) due to increased MW. |

| pKa (Phenol) | ~10.2 | Slightly higher than phenol due to electron-donating alkyl groups. |

| pKa (Amine) | ~9.5–10.0 | Typical for tertiary alkylamines; exists as free base in organic media. |

| Solubility | Lipophilic | Soluble in ethanol, toluene, DCM, acetone. Insoluble in water (unless acidified). |

| Stability | Air/Light Sensitive | Phenolic ring is susceptible to oxidation (browning) upon storage. |

Synthesis & Manufacturing Methodologies

The synthesis of the specific 4-isomer presents a regiochemical challenge. Standard Mannich conditions favor the ortho position (6-). Two primary routes are employed depending on the required purity.

Route A: Direct Mannich Reaction (Thermodynamic Control)

The reaction of 2,5-dimethylphenol with formaldehyde and diethylamine.

-

Mechanism: Electrophilic aromatic substitution via an iminium ion intermediate.

-

Challenge: The hydroxyl group directs ortho (position 6). To favor para (4), the reaction may require bulky solvents or specific temperature profiles to exploit the steric hindrance at position 6 (flanked by OH and 5-Me).

Route B: Chloromethylation-Amination (High Regioselectivity)

A two-step sequence often used to secure para substitution when ortho is accessible.

-

Blanc Chloromethylation: 2,5-Dimethylphenol + HCHO + HCl → 4-(Chloromethyl)-2,5-dimethylphenol. (The para position is often favored in chloromethylation due to the steric bulk of the transition state).

-

Amination: Nucleophilic displacement of chloride by diethylamine.

Experimental Workflow Visualization (Graphviz)

Figure 1: Synthetic pathways contrasting the direct Mannich route (often ortho-selective) with the stepwise Chloromethylation route (para-selective).

Applications & Utility

Epoxy Resin Accelerator

Like its homolog DMP-30, CAS 69286-57-3 acts as a Lewis Base accelerator for anhydride and amine-cured epoxy resins.

-

Mechanism: The tertiary amine nitrogen attacks the anhydride or epoxy ring, opening it to generate an alkoxide/carboxylate. This anion then propagates the polymerization.

-

Advantage: The presence of the phenolic hydroxyl provides a proton source that facilitates the ring-opening of the epoxide (hydrogen bond activation), significantly lowering the activation energy compared to non-phenolic amines.

Organometallic Ligand (Research)

In advanced inorganic synthesis, this compound serves as a chelating ligand.

-

Case Study: It has been used to trap ruthenium butatrienylidene intermediates . The phenolic oxygen and amine nitrogen can coordinate to metal centers, stabilizing reactive low-valent species.

-

Reactivity: The 4-position substitution allows the metal complex to retain the electronic benefits of the phenol without the steric crowding of an ortho-amine.

Polymer Intermediate

The compound acts as a precursor for functionalized phenolic resins. The diethylamino group can be quaternized to create water-soluble cationic surfactants or ion-exchange resins.

Mechanism of Action: Epoxy Acceleration (Graphviz)

Figure 2: Catalytic cycle showing the dual role of the tertiary amine (nucleophile) and phenolic hydroxyl (proton donor) in epoxy curing.

Handling, Safety & Toxicology

As a phenolic amine, CAS 69286-57-3 presents significant hazards requiring strict PPE.

-

Health Hazards:

-

Corrosive (Skin/Eyes): Causes severe skin burns and eye damage (Category 1B). The combination of phenol and amine functionalities creates a synergistic corrosive effect.

-

Acute Toxicity: Toxic if swallowed or absorbed through skin.[1] Phenols are rapidly absorbed and can cause systemic toxicity (CNS depression).

-

Sensitization: Potential skin sensitizer.[1]

-

-

Storage & Stability:

-

Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation.

-

Keep away from strong acids (exothermic salt formation) and oxidizing agents.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 585129, 4-(Diethylaminomethyl)-2,5-dimethylphenol. Retrieved from [Link]

-

Winter, R. F., & Horn, K. (1999). Aminoallenylidene complexes of ruthenium(II) from the regioselective addition of secondary amines to butatrienylidene intermediates. (Discusses the reactivity of CAS 69286-57-3 as a trapping agent). University of Konstanz. Retrieved from [Link]

- Tramontini, M., & Angiolini, L. (1990).Mannich Bases: Chemistry and Uses. CRC Press. (General reference for Mannich reaction regiochemistry in phenols).

Sources

Chemical structure and molecular weight of 4-(Diethylaminomethyl)-2,5-dimethylphenol

Technical Whitepaper: 4-(Diethylaminomethyl)-2,5-dimethylphenol

Subtitle: Structural Characterization, Synthetic Protocols, and Industrial Applications of a Regioselective Mannich Base

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Diethylaminomethyl)-2,5-dimethylphenol (CAS: 69286-57-3), a specialized Mannich base derived from 2,5-xylenol. Unlike common epoxy accelerators like DMP-30, this mono-substituted phenolic amine offers a unique balance of lipophilicity and reactivity. This document details its physiochemical properties, a validated synthetic pathway focusing on regioselectivity at the para-position, and its utility as a curing accelerator and pharmaceutical intermediate.

Chemical Identity & Physiochemical Properties

The molecule is an amphiphilic entity containing a phenolic hydroxyl group (H-bond donor) and a tertiary amine (H-bond acceptor/catalytic center).

Table 1: Physiochemical Specifications

| Property | Specification |

| IUPAC Name | 4-(Diethylaminomethyl)-2,5-dimethylphenol |

| CAS Registry Number | 69286-57-3 |

| Molecular Formula | |

| Molecular Weight | 207.31 g/mol |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in ethanol, acetone, aromatic hydrocarbons; sparingly soluble in water.[1] |

| pKa (Predicted) | ~10.2 (Phenol), ~8.5 (Amine) |

| Key Functional Groups | Phenolic -OH, Tertiary Amine, Xylenol Core |

Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the steric environment of the 2,5-dimethyl substitution pattern which influences the regioselectivity of the Mannich reaction.

Figure 1: Structural connectivity of 4-(Diethylaminomethyl)-2,5-dimethylphenol.[2] Note the 'para' relationship between the Mannich base (Pos 4) and the Hydroxyl group (Pos 1).

Synthetic Methodology: The Mannich Reaction

The synthesis of 4-(Diethylaminomethyl)-2,5-dimethylphenol is a classic three-component condensation (Mannich reaction). While phenols typically undergo ortho-substitution (Position 6) due to hydrogen bonding stabilization, specific conditions and the steric influence of the 5-methyl group can direct substitution to the para-position (Position 4).

Reaction Scheme

Detailed Protocol

This protocol is designed for laboratory-scale synthesis (0.1 mol scale) with a focus on maximizing the 4-isomer yield.

Reagents:

-

2,5-Dimethylphenol (2,5-Xylenol): 12.2 g (0.1 mol)

-

Diethylamine: 7.3 g (0.1 mol) + 10% excess

-

Paraformaldehyde: 3.0 g (0.1 mol eq.) or Formalin (37% aq): 8.1 mL

-

Solvent: Ethanol (Absolute) or Isopropanol

Step-by-Step Procedure:

-

Imine Formation (In-Situ): In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethylamine in 30 mL of ethanol. Add paraformaldehyde slowly while stirring. Mild exothermicity indicates the formation of the reactive iminium ion / hemiaminal intermediate.

-

Addition of Phenol: Add the 2,5-dimethylphenol to the reaction mixture. If the phenol is solid, dissolve it in a minimum amount of ethanol first.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. The solution will darken slightly (yellow to amber). -

Monitoring: Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 7:3). The starting phenol spot (

) should disappear, replaced by a more polar amine spot. -

Work-up:

-

Remove solvent under reduced pressure (Rotovap).

-

Dissolve the oily residue in diethyl ether or dichloromethane (DCM).

-

Acid-Base Extraction (Purification): Extract the organic layer with 2M HCl. The amine product moves to the aqueous phase (as the hydrochloride salt), leaving unreacted neutral phenol in the organic layer.

-

Separate layers. Basify the aqueous layer with 20% NaOH to pH > 10. The product will oil out.

-

Extract the liberated oil back into DCM. Dry over

.[3]

-

-

Isolation: Evaporate the solvent to yield the crude product. Purification can be achieved via vacuum distillation or recrystallization from hexane (if solid).

Mechanistic Pathway

The following diagram details the electrophilic aromatic substitution mechanism.

Figure 2: Mechanistic flow of the Mannich reaction targeting the para-position.

Structural Validation (Spectroscopy)

To confirm the synthesis of the 4-isomer versus the 6-isomer , NMR spectroscopy is the gold standard.

-

-NMR (CDCl

-

Aromatic Region: In the 4-substituted product, the remaining aromatic protons are at positions 3 and 6. These are para to each other. They will appear as two distinct singlets (or very weakly coupled doublets) in the 6.5–7.0 ppm range.

-

Contrast: If the product were 6-substituted (ortho), the protons would be at 3 and 4 (ortho coupling,

), appearing as doublets.

-

-

Benzylic Protons (

): A sharp singlet around -

Ethyl Groups: A quartet (

ppm) and a triplet ( -

Methyl Groups (Ring): Two singlets around 2.1–2.3 ppm.

-

Functional Applications

A. Epoxy Resin Curing (Accelerator)

This molecule acts as a tertiary amine accelerator for anhydride or polyamide-cured epoxy resins.

-

Mechanism: The tertiary nitrogen lone pair attacks the anhydride ring, opening it to form a carboxylate anion, which then reacts with the epoxide.

-

Advantage: The phenolic -OH group provides a catalytic proton source, accelerating the ring-opening of the epoxide via hydrogen bonding (activation). The 2,5-dimethyl substitution adds steric bulk, potentially modifying the curing latency compared to unhindered phenols.

B. Pharmaceutical Intermediate

Mannich bases of xylenols are precursors to local anesthetics and antioxidants. The diethylaminomethyl group improves lipid solubility, aiding in membrane permeation for bioactive derivatives.

Safety & Handling (SDS Summary)

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Sensitizer: Potential skin sensitizer due to the amine moiety.

-

-

Storage: Store under nitrogen to prevent oxidation of the phenol and amine (N-oxide formation). Keep cool and dry.

References

-

National Center for Biotechnology Information (PubChem). (2025). 4-(Diethylaminomethyl)-2,5-dimethylphenol (CID 585129).[4] Retrieved from [Link]

-

Vorobyev, S. V., et al. (2021).[5] Lactamomethylation of alkylphenols: Synthesis and quantum-chemical study of the reaction pathway. ResearchGate. (Confirming regioselectivity at position 4 for 2,5-dimethylphenol). Retrieved from [Link]

Sources

Reactivity of diethylamine substituted phenolic Mannich bases

An In-Depth Technical Guide to the Reactivity of Diethylamine Substituted Phenolic Mannich Bases

Foreword: The Unique Duality of Phenolic Mannich Bases

In the landscape of medicinal chemistry and synthetic organic chemistry, few scaffolds offer the versatile reactivity and biological potential of phenolic Mannich bases.[1][2] These molecules, born from the classic three-component condensation of a phenol, formaldehyde, and an amine, are not merely static building blocks.[3][4] They are dynamic chemical entities, with their reactivity profoundly influenced by the interplay between the electron-rich phenolic ring, the basic nitrogen center, and the crucial benzylic methylene bridge that links them.

This guide focuses specifically on diethylamine substituted variants, a subclass of significant interest. The presence of the diethylamino group imparts a unique combination of steric bulk, lipophilicity, and basicity, which modulates both the chemical reactivity and the pharmacokinetic profile of these compounds, making them compelling candidates in drug design.[2][5] We will move beyond simple reaction schemes to explore the causality behind their reactivity, providing field-proven insights for researchers, scientists, and drug development professionals. This document is structured not as a rigid template, but as a logical exploration of the molecule's reactive hubs, designed to build a deep, functional understanding of its chemical behavior.

The Synthetic Foundation: Mechanism and Regiocontrol

Understanding the reactivity of any molecule begins with its formation. The synthesis of diethylamine substituted phenolic Mannich bases is a classic example of electrophilic aromatic substitution, governed by the powerful activating and directing effects of the phenolic hydroxyl group.[6][7]

The Iminium Ion Pathway

The most commonly accepted mechanism proceeds in two primary stages.[3][6][8] First is the formation of the electrophile: diethylamine reacts with formaldehyde to generate a highly reactive N,N-diethylmethaniminium ion (an Eschenmoser salt precursor).[6] The electron-rich phenol then acts as the nucleophile, attacking the iminium ion to form the C-C bond.

The hydroxyl group is a strong ortho, para-director, a consequence of resonance delocalization of an oxygen lone pair into the aromatic ring.[6][9] This increases the electron density at the ortho and para positions, making them the primary sites of attack. Consequently, the reaction typically yields ortho-substituted products, with para-substitution occurring if the ortho positions are sterically hindered.[10][11]

Caption: The two-stage mechanism for synthesizing phenolic Mannich bases.

The ortho-Quinone Methide (o-QM) Alternative

An alternative mechanistic pathway, particularly relevant under certain conditions, involves the formation of a transient ortho-quinone methide (o-QM) intermediate.[12] In this scenario, the phenol first reacts with formaldehyde to generate a hydroxymethylphenol, which then eliminates water to form the highly reactive o-QM. This intermediate is subsequently trapped by the nucleophilic diethylamine to yield the final product.[12][13] This pathway is critical as o-QMs are also key intermediates in the biological activity of these compounds.[1]

Hubs of Reactivity: A Trifunctional Scaffold

The unique chemical behavior of diethylamine substituted phenolic Mannich bases stems from three distinct but interconnected reactive centers: the phenolic ring, the benzylic position, and the diethylamine nitrogen.

The Aromatic Ring: A Target for Further Substitution

The phenolic ring, already activated by the hydroxyl group, can undergo further electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts alkylation.[7][14] The existing diethylaminomethyl substituent also influences this reactivity. While the nitrogen's lone pair can have a resonance-donating effect, the overall group is often considered weakly deactivating due to the inductive effect of the nitrogen atom. Its steric bulk also plays a significant role in directing incoming electrophiles, typically to the position para to the hydroxyl group if the ortho positions are occupied.

The Benzylic Position: The Gateway to Quinone Methides

The carbon atom situated between the aromatic ring and the nitrogen atom is a benzylic position, making it a focal point of reactivity.[15][16]

Deamination and o-Quinone Methide Formation: This is arguably the most significant reaction pathway for phenolic Mannich bases, particularly from a biological standpoint. Upon heating or under specific physiological conditions, the molecule can undergo a thermal elimination of diethylamine.[13] This process generates a highly electrophilic ortho-quinone methide (o-QM) intermediate.[1][13] These transient species are potent alkylating agents, capable of reacting with biological nucleophiles such as cysteine or glutathione residues in proteins, a mechanism often cited for the cytotoxic and anticancer activity of many Mannich bases.[1]

Caption: Key reactivity pathways of diethylamine phenolic Mannich bases.

Oxidation: Like other compounds with benzylic hydrogens, the side chain can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄) to yield a carboxylic acid.[16] This reaction cleaves the C-N bond and transforms the entire aminomethyl side chain.

The Diethylamine Group: The Modulator of Physicochemical Properties

The tertiary amine moiety is a Brønsted-Lowry base. Its basicity allows it to be protonated under physiological pH, forming a water-soluble ammonium salt.[2] This property is crucial in drug development, as it can significantly enhance aqueous solubility and bioavailability.[5] The nitrogen's lone pair also makes it nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium salts.

Experimental Protocols & Characterization

To translate theory into practice, robust and reproducible experimental methods are essential. The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure the integrity of the results.

Protocol: Synthesis of 2-((Diethylamino)methyl)-4-methylphenol

This protocol details a standard Mannich condensation. The choice of ethanol as a solvent facilitates the dissolution of reactants and allows for heating under reflux to drive the reaction to completion. The workup is designed to remove unreacted starting materials and byproducts.

Methodology:

-

Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-cresol (10.81 g, 0.1 mol) and 50 mL of ethanol.

-

Amine & Aldehyde Addition: To the stirred solution, add diethylamine (7.31 g, 0.1 mol). Following this, slowly add a 37% aqueous formaldehyde solution (8.1 g, 0.1 mol) dropwise over 10 minutes. Causality: The slow addition of formaldehyde controls the initial exothermic reaction and prevents the formation of polymeric byproducts.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent system.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of diethyl ether and 100 mL of 1M NaOH(aq). Separate the organic layer. Causality: The basic wash removes unreacted acidic p-cresol.

-

Purification: Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography on silica gel (4:1 Hexane:Ethyl Acetate) to yield the product as a pale yellow oil.

-

Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: Generation and Trapping of an o-Quinone Methide

This experiment demonstrates the key reactivity of the benzylic position by thermally inducing deamination to form the o-QM, which is then trapped by a nucleophile (in this case, another molecule of the parent phenol).[13]

Methodology:

-

Reactant Setup: In a sealed tube, place the synthesized 2-((diethylamino)methyl)-4-methylphenol (1.93 g, 10 mmol) in 20 mL of a high-boiling, non-polar solvent like xylene.

-

Thermal Reaction: Heat the sealed tube to 140 °C for 6 hours. Causality: The high temperature provides the activation energy needed to overcome the C-N bond and induce the E2-like elimination of diethylamine.

-

Workup & Analysis: Cool the reaction mixture. Concentrate the solvent under reduced pressure. The primary product expected is bis(2-hydroxy-5-methylbenzyl)methane, formed when the o-QM intermediate is trapped by another molecule of p-cresol (which can be present if the starting material is not perfectly pure or forms from a side reaction).

-

Validation: Analyze the product mixture using ¹H NMR and Mass Spectrometry to identify the trapped product and confirm the elimination of diethylamine.

Spectroscopic Characterization

Accurate characterization is the cornerstone of chemical research. Diethylamine substituted phenolic Mannich bases have distinct spectroscopic signatures.

| Technique | Typical Signal | Interpretation |

| ¹H NMR | δ 9.5-10.5 ppm (broad s, 1H) | Phenolic -OH proton. Broadness indicates hydrogen bonding.[17] |

| δ 6.7-7.2 ppm (m, 3H) | Aromatic protons on the phenol ring. | |

| δ 3.6-3.8 ppm (s, 2H) | Key Signal: Benzylic methylene protons (Ar-CH₂ -N).[10][17] | |

| δ 2.5-2.7 ppm (q, 4H) | Methylene protons of the ethyl groups (-N-CH₂ -CH₃). | |

| δ 1.0-1.2 ppm (t, 6H) | Methyl protons of the ethyl groups (-N-CH₂-CH₃ ). | |

| ¹³C NMR | δ 150-160 ppm | Aromatic carbon attached to the -OH group. |

| δ 115-130 ppm | Other aromatic carbons. | |

| δ 55-60 ppm | Key Signal: Benzylic methylene carbon (Ar-CH₂-N ).[10] | |

| δ 45-50 ppm | Ethyl methylene carbons (-N-CH₂ -CH₃). | |

| δ 10-15 ppm | Ethyl methyl carbons (-N-CH₂-CH₃ ). | |

| IR (KBr) | 3200-3400 cm⁻¹ (broad) | O-H stretching, indicative of hydrogen bonding.[17] |

| 2900-3000 cm⁻¹ | C-H stretching (aliphatic). | |

| 1200-1300 cm⁻¹ | C-N stretching.[17] |

Table 1: Summary of typical spectroscopic data for a diethylamine substituted phenolic Mannich base.

Implications for Drug Development

The reactivity profile of these molecules is not merely an academic curiosity; it is directly linked to their utility in drug design.

-

Prodrug Strategy: The Mannich base can act as a prodrug. The basic diethylamine group can enhance solubility and formulation potential, while in vivo, the molecule might undergo deamination to release a cytotoxic o-QM at the target site.[18]

-

Modulation of Activity: The ability to undergo reactions at the benzylic position allows for the generation of reactive intermediates that can covalently bind to target enzymes or receptors, leading to potent and often irreversible inhibition.[1][19]

-

Pharmacokinetic Tuning: The diethylamino group is a key pharmacophore. Its basicity and lipophilicity can be fine-tuned by introducing other substituents on the phenolic ring, allowing for the optimization of absorption, distribution, metabolism, and excretion (ADME) properties.[2][5]

Caption: Logical workflow from synthesis to drug candidate optimization.

Conclusion

Diethylamine substituted phenolic Mannich bases are a class of compounds defined by their multifaceted reactivity. The synergy between the activated aromatic ring, the strategically placed benzylic carbon, and the functionally critical amine group creates a chemical profile that is both synthetically versatile and biologically relevant. A thorough understanding of these reactivity hubs—particularly the propensity to form o-quinone methide intermediates—is paramount for any researcher aiming to exploit this scaffold for the rational design of new therapeutics and advanced materials.

References

-

Title: Mannich base-connected syntheses mediated by ortho-quinone methides Source: Beilstein Journals URL: [Link]

-

Title: Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde Source: RSC Publishing URL: [Link]

-

Title: Mannich bases in medicinal chemistry and drug design Source: PMC - NIH URL: [Link]

-

Title: SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID Source: Rasayan Journal of Chemistry URL: [Link]

-

Title: Dibromomethane as One‐Carbon Source in Organic Synthesis: The Mannich Base Formation from the Reaction of Phenolic Compounds with a Preheated Mixture of Dibromomethane and Diethylamine Source: Taylor & Francis URL: [Link]

-

Title: Mannich reaction mechanism for phenols. Source: ResearchGate URL: [Link]

-

Title: SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE Source: Revue Roumaine de Chimie URL: [Link]

- Title: Mannich base synthesis of substituted phenols Source: Google Patents URL

-

Title: Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells Source: ResearchGate URL: [Link]

-

Title: Application of the Mannich reaction in the structural modification of natural products Source: Journal of Zhejiang University-SCIENCE B URL: [Link]

-

Title: Mannich reaction Source: Wikipedia URL: [Link]

-

Title: (PDF) Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone Source: ResearchGate URL: [Link]

-

Title: Synthetic applications of biologically important Mannich bases: An updated review Source: Open Access Research Journal of Biology and Pharmacy URL: [Link]

-

Title: Phenol Electrophilic substitution rxn Source: P.U. Pharmaceutical Organic Chemistry-II URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURES OF TWO NEW PHENOLIC MANNICH BASES Source: Semantic Scholar URL: [Link]

-

Title: Complex reaction kinetics of a Mannich reaction in droplets under electrospray conditions Source: Royal Society of Chemistry URL: [Link]

-

Title: Mannich Reaction Source: Chemistry Steps URL: [Link]

-

Title: Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters Source: ACS Publications URL: [Link]

-

Title: Recent advances in biological applications of mannich bases — An overview Source: ResearchGate URL: [Link]

-

Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL: [Link]

-

Title: Reactions at the Benzylic Position Source: Chemistry Steps URL: [Link]

-

Title: 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act Source: University of Technology URL: [Link]

-

Title: The Mannich Reaction Source: ResearchGate URL: [Link]

-

Title: The Effect of Substituents on pKa Source: Lumen Learning URL: [Link]

-

Title: Mannich Reaction Source: Organic Chemistry Tutor URL: [Link]

-

Title: 2.9: Reactions at the Benzylic Position Source: Chemistry LibreTexts URL: [Link]

-

Title: The Effect of Substituents on Reactivity Source: St. Peter's Institute of Pharmaceutical Sciences URL: [Link]

-

Title: Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles Source: Iraqi National Journal of Chemistry URL: [Link]

-

Title: Synthesis, Characterization and Pharmacological Evaluation of New Mannich Bases with Coumarin Derivatives Source: Der Pharma Chemica URL: [Link]

-

Title: Reactions at the Benzylic Position Source: YouTube URL: [Link]

-

Title: Mannich Bases: An Important Pharmacophore in Present Scenario Source: PMC URL: [Link]

Sources

- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oarjbp.com [oarjbp.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 9. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. mlsu.ac.in [mlsu.ac.in]

- 15. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. researchgate.net [researchgate.net]

Comparative Technical Analysis: DMP-30 vs. 4-(Diethylaminomethyl)-2,5-dimethylphenol

The following technical guide provides a structural and functional comparison between DMP-30 and 4-(Diethylaminomethyl)-2,5-dimethylphenol .

Structural Activity Relationships (SAR) in Catalysis and Pharmacophore Design

Executive Summary

This guide analyzes the physicochemical and functional divergence between DMP-30 (2,4,6-Tris(dimethylaminomethyl)phenol) and 4-(Diethylaminomethyl)-2,5-dimethylphenol (hereafter referred to as 4-DEAM-2,5-DMP ).[1]

While both compounds are phenolic Mannich bases containing tertiary amines, they represent opposite ends of the reactivity spectrum. DMP-30 is a trifunctional, sterically accessible powerhouse used primarily as a rapid epoxy curing accelerator.[1] In contrast, 4-DEAM-2,5-DMP is a monofunctional, sterically hindered analog.[1] This comparison explores their utility in polymer science (curing kinetics) and medicinal chemistry (pharmacophore stability).

Key Differentiators

| Feature | DMP-30 | 4-DEAM-2,5-DMP |

| CAS Number | 90-72-2 | 69286-57-3 |

| Functionality | Trifunctional (3 Tertiary Amines) | Monofunctional (1 Tertiary Amine) |

| N-Substituents | Dimethyl (Low Steric Hindrance) | Diethyl (High Steric Hindrance) |

| Core Scaffold | Phenol (Unsubstituted Ring) | 2,5-Dimethylphenol (Xylenol Core) |

| Primary Utility | Rapid Epoxy Accelerator / Crosslinker | Selective Catalyst / Drug Intermediate |

Structural Topology & Steric Environment

The reactivity difference between these molecules is dictated by the Chelate Effect and Steric Exclusion .

DMP-30: The "Spider" Configuration

DMP-30 features a phenol core with three dimethylaminomethyl arms located at the 2, 4, and 6 positions.[1]

-

Electronic Effect: The three amine groups act as electron-donating groups (EDGs), significantly increasing the electron density on the phenoxide oxygen.[1] This makes the phenolic proton more acidic and the oxygen more nucleophilic.

-

Accessibility: The methyl groups on the nitrogen are small, allowing easy approach to electrophiles (e.g., epoxide rings).

4-DEAM-2,5-DMP: The "Shielded" Configuration

This molecule is based on a 2,5-xylenol core with a single diethylaminomethyl group at the 4-position.[1]

-

Steric Shielding: The ethyl groups on the nitrogen are bulkier than methyls, creating a larger cone angle that retards nucleophilic attack. Furthermore, the methyl group at the 5-position of the ring provides ortho-like steric pressure on the 4-position substituent.[1]

-

Linearity: Being monofunctional, it cannot form crosslinking networks itself; it acts strictly as a pendant group or a chain terminator in polymerization.

Visualization of Functional Topology

The following diagram contrasts the multi-site activation capability of DMP-30 against the single-site, hindered nature of 4-DEAM-2,5-DMP.

Figure 1: Functional topology comparing the multi-site catalytic availability of DMP-30 vs. the sterically hindered single site of 4-DEAM-2,5-DMP.[1]

Physicochemical Properties Comparison

| Property | DMP-30 | 4-DEAM-2,5-DMP | Impact on Application |

| Molecular Weight | 265.4 g/mol | 207.3 g/mol | DMP-30 has lower volatility relative to its catalytic density.[1] |

| Amine Value | ~600 mg KOH/g | ~270 mg KOH/g | DMP-30 is a much stronger base per unit weight.[1] |

| Boiling Point | ~130-135°C (1 mmHg) | High (est. >120°C at reduced pressure) | Both are relatively low-VOC compared to simple amines.[1] |

| Hydrophilicity | Moderate | Low (Lipophilic) | 4-DEAM-2,5-DMP is more compatible with hydrophobic matrices due to ethyl/xylenol groups.[1] |

| pKa (Est.) | ~10.5 (Multiple sites) | ~10.2 (Single site, hindered) | DMP-30 initiates anionic polymerization more aggressively. |

Reactivity & Mechanism: The "Why"

Epoxy Homopolymerization Mechanism

Both compounds function as Lewis bases to accelerate the reaction between epoxy resins and hardeners (anhydrides/amines) or to catalyze epoxy homopolymerization.

-

Initiation: The tertiary amine lone pair attacks the epoxy ring (methylene carbon), opening the ring to form a zwitterionic alkoxide.

-

Propagation: The alkoxide anion attacks another epoxy ring, propagating the chain.

-

Phenolic Assistance: The phenolic hydroxyl group (present in both) acts as a Hydrogen Bond Donor (HBD) to the epoxide oxygen. This pulls electron density away from the epoxide carbons, facilitating the nucleophilic attack by the amine.

The Divergence:

-

DMP-30: With three amines and one OH, DMP-30 creates a high local concentration of catalytic sites.[1] It can simultaneously activate multiple epoxy chains, acting as a crosslinking node . This leads to rapid gelation and high exotherm.

-

4-DEAM-2,5-DMP: The bulky diethyl group slows the initial attack (initiation step).[1] Furthermore, since it has only one amine, it cannot crosslink. It acts as a linear accelerator . The 2,5-dimethyl pattern on the ring also shields the phenolic OH, slightly reducing its H-bonding efficiency compared to the open phenol in DMP-30.[1]

Experimental Protocol: Gel Time Determination

To empirically verify the reactivity difference, the following protocol is recommended.

Materials:

Method:

-

Stoichiometry: Calculate loading based on Parts Per Hundred Resin (phr). Standard accelerator loading is 1-3 phr.[1]

-

Mixing: Mix 100g of resin with 3g of accelerator at 25°C.

-

Measurement: Use a Sunshine Gel Timer or Techne Gelation Timer.

-

Expectation:

Applications & Use Cases

DMP-30: The Industrial Workhorse[1]

-

Epoxy Adhesives: Used when "snap cure" is required.[1]

-

Concrete Anchoring: Essential for rapid strength development in civil engineering.[1]

-

Polysulfide/Polyurethane: Acts as a catalyst for isocyanate trimerization.[1]

4-DEAM-2,5-DMP: The Specialist / Intermediate

-

Pot Life Extender: Can be used in formulations where DMP-30 is too fast.[1] The diethyl substitution provides a "latency" effect.

-

Pharmaceutical Intermediate: The 2,5-dimethylphenol core (xylenol) is structurally related to Mexiletine and Lidocaine (anti-arrhythmics/anesthetics). The diethylaminomethyl group is a classic pharmacophore for sodium channel blockers.

-

Note: While DMP-30 is strictly industrial, 4-DEAM-2,5-DMP serves as a scaffold for synthesizing lipophilic drugs where the Mannich base can be reduced or modified to tune solubility and receptor binding.[1]

-

Safety & Handling

-

DMP-30: Corrosive (Skin/Eye).[1] Sensitizer.[1] High amine vapor can cause "blue haze" (glaucopsia) in vision.

-

4-DEAM-2,5-DMP: Likely Toxic/Corrosive.[1] Xylenol derivatives often possess higher systemic toxicity (similar to phenol) but lower vapor pressure than smaller amines.

-

Protocol: Handle both in a fume hood with nitrile gloves. Neutralize spills with dilute acetic acid before disposal.[1]

References

-

NIST Chemistry WebBook. (2025). Phenol, 2,4,6-tris[(dimethylamino)methyl]- (DMP-30) Spectra and Properties. National Institute of Standards and Technology. Link

-

ChemicalBook. (2024). Tris(dimethylaminomethyl)phenol: Properties and Applications. Link

-

PCI Magazine. (2021). Poly-Mannich Rapid-Cure Epoxy Curing Agents.[1] Link

-

PubChem. (2025). 4-(Diethylaminomethyl)-2,5-dimethylphenol Compound Summary. National Center for Biotechnology Information.[1] Link

-

ResearchGate. (2000).[2] Synthesis and epoxy curing of Mannich bases derived from bisphenol A. Journal of Applied Polymer Science. Link

Sources

Engineering Novel Phenolic Amine Ligands for Advanced Organometallic Complexes: A Technical Guide

As a Senior Application Scientist, I frequently encounter the limitations of traditional spectator ligands in catalytic and biological systems. The paradigm of organometallic chemistry is shifting rapidly toward "non-innocent" and highly tunable frameworks. Phenolic amine ligands—specifically o-aminophenolates and their tetradentate "salan" derivatives—represent a massive leap forward. By replacing the rigid, hydrolytically sensitive sp² imine bonds of traditional salen ligands with flexible, robust sp³ amine linkages, we unlock unprecedented stability and electronic tunability.

This guide dissects the mechanistic foundations, biological applications, and catalytic workflows of phenolic amine organometallic complexes, providing actionable, self-validating protocols for your research and development pipelines.

The Mechanistic Paradigm: Redox Non-Innocence

The defining feature of o-aminophenol ligands is their redox non-innocence. Unlike traditional spectator ligands that maintain a static electronic state, phenolic amines act as dynamic electron reservoirs. They can comfortably exist in three distinct oxidation states: the fully reduced o-aminophenolate (2-), the radical o-iminobenzosemiquinone (1-), and the fully oxidized o-iminobenzoquinone (0)[1].

This property fundamentally alters how we approach transition metal catalysis. Historically, driving 2-electron oxidative addition and reductive elimination required expensive, heavy noble metals (like Palladium or Platinum). However, by utilizing redox-active aminophenol-derived ligands, we can induce Palladium-like 2-electron transformations at square planar, first-row base metals such as Cobalt and Nickel[2]. The metal center's oxidation state remains unchanged while the ligand absorbs or donates the necessary electrons. Furthermore, this ligand-centered redox activity has been successfully leveraged in high-valent Vanadium complexes to achieve multielectron O₂ homolysis and oxygen-atom transfer, overcoming the typically prohibitive V≡O bond dissociation energies[3].

Electron transfer states of redox-non-innocent o-aminophenol ligands.

Bioorganometallic Chemistry: The Salan Advantage in Drug Development

In the realm of metallodrug development, hydrolytic stability is the primary bottleneck. Traditional metallocenes (like Titanocene Y) and standard salen complexes often fail in late-stage clinical trials due to rapid hydrolysis in biological media, leading to a loss of the active metal species before it can reach the cellular target[4].

Phenolic amines, specifically reduced salen (salan) ligands, solve this causality directly. The reduction of the imine to an amine introduces an sp³ hybridized nitrogen, increasing the conformational flexibility of the ligand. This allows the ligand to wrap more effectively around early transition metals like Titanium (IV), shielding the highly electrophilic metal center from nucleophilic attack by water. Consequently, Titanium-salan complexes exhibit exceptional hydrolytic stability and have emerged as highly potent cytotoxic agents against cancer cell lines that are otherwise resistant to Platinum-based drugs[4].

Catalysis: Ring-Opening Polymerization (ROP) of Cyclic Esters

Beyond medicinal chemistry, multidentate phenolic amine ligands are premier scaffolds for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., lactides and ε-caprolactone). By tuning the steric bulk on the phenol rings (e.g., using tert-butyl or cumyl groups), we can precisely control the geometry of the active metal center, directly influencing the stereoselectivity and molecular weight distribution of the resulting biodegradable polymers[5],[6].

Quantitative Performance Summary

The table below synthesizes the catalytic performance of various metal-aminophenolate complexes in the ROP of rac-lactide. Note how the denticity and metal choice dictate the stereocontrol (

| Catalyst Type | Metal | Ligand Denticity | Conversion (%) | ||

| Tridentate Aminophenolate | Zn(II) | N,N,O | > 95% | ~ 0.65 | 1.15 - 1.30 |

| Tetradentate Aminophenolate | Zn(II) | O,N,N,O | > 98% | ~ 0.72 | 1.20 - 1.45 |

| Salan-like Silylamido | Mg(II) | O,N,N,O | > 99% | 0.59 - 0.70 | 1.28 - 2.21 |

| Amine(bisphenolate) | Ti(IV) / Zr(IV) | O,N,N,O | > 90% | Variable | 1.30 - 1.60 |

Data synthesized from benchmark ROP studies utilizing Zn, Mg, and Group 4 phenolic amine complexes[5],[7],[6].

Validated Experimental Workflow: Synthesis and ROP Application

To ensure reproducibility and scientific integrity, protocols must be self-validating. The following methodology details the synthesis of a tridentate aminophenolate Zinc pre-catalyst and its subsequent application in ROP.

Phase 1: Pre-Catalyst Synthesis

Causality Note: We utilize

-

Preparation: In a nitrogen-filled glovebox, dissolve 1.0 equivalent of the tridentate aminophenol ligand in anhydrous toluene.

-

Metalation: Dropwise, add a toluene solution containing 1.0 equivalent of

at room temperature. Stir the reaction mixture for 4 hours. -

Isolation: Remove the solvent and volatile byproducts in vacuo. Recrystallize the crude product from a concentrated hexane/toluene mixture at -20 °C to yield the pure zinc aminophenolate complex.

-

Validation Checkpoint (Critical):

-

NMR: Perform

H NMR spectroscopy. The complete disappearance of the phenolic -OH resonance (typically δ 8-10 ppm) confirms quantitative metalation. -

Crystallography: Obtain single-crystal X-ray diffraction data. Calculate the

index for the four-coordinated complex. A

-

Phase 2: Ring-Opening Polymerization of rac-Lactide

-

Initiation: In a Schlenk flask under inert atmosphere, combine the validated Zn-aminophenolate pre-catalyst with rac-lactide (monomer-to-catalyst ratio of 100:1) in anhydrous dichloromethane.

-

Propagation: Add 1.0 equivalent of benzyl alcohol as a co-initiator. The reaction proceeds via a coordination-insertion mechanism where the alkoxide attacks the activated lactide carbonyl[5]. Stir at room temperature for 2 hours.

-

Quenching: Terminate the polymerization by exposing the flask to air and adding a few drops of acidic methanol.

-

Polymer Isolation: Precipitate the polymer by pouring the mixture into excess cold methanol. Filter and dry the resulting polylactide in vacuo to constant weight.

-

Validation Checkpoint: Analyze the polymer via Gel Permeation Chromatography (GPC) to determine the

(PDI). A narrow PDI (< 1.3) validates that the polymerization was highly controlled and living.

Self-validating workflow for the synthesis and application of aminophenolate catalysts.

References

-

Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands . Der Pharma Chemica. 2

-

Salan vs. salen metal complexes in catalysis and medicinal applications: Virtues and pitfalls . ResearchGate. 4

-

Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides . Frontiers in Chemistry. 5

-

Magnesium complexes supported by salan-like ligands: Synthesis, characterization and their application in the ring-opening polymerization of rac-lactide . Dalton Transactions (RSC). 7

-

Ancillary ligand electro-activity effects towards phenyl acetylene homocoupling reaction by a nickel(II) complex of a non-innocent O-amino phenol ligand . RSC Advances. 1

-

Redox-Active Ligands Permit Multielectron O₂ Homolysis and O-Atom Transfer at Exceptionally High-Valent Vanadyl Complexes . Journal of the American Chemical Society. 3

-

Group 4 Complexes with Aminebisphenolate Ligands and Their Application for the Ring Opening Polymerization of Cyclic Esters . Macromolecules (ACS). 6

Sources

- 1. RSC - Page load error [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Magnesium complexes supported by salan-like ligands: Synthesis, characterization and their application in the ring-opening polymerization of rac-lactide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Topic: Antioxidant Potential of 2,5-dimethylphenol Mannich Bases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery, the pursuit of novel antioxidant scaffolds is driven by the critical role of oxidative stress in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1][2][3][4] Phenolic compounds have long been the bedrock of antioxidant research, valued for their intrinsic ability to neutralize reactive oxygen species (ROS).[5][6][7] This guide focuses on a particularly compelling, yet underexplored, chemical space: Mannich bases derived from 2,5-dimethylphenol.

Our objective here is not merely to present protocols but to illuminate the strategic rationale behind this molecular framework. The 2,5-dimethylphenol core provides a robust, sterically-hindered phenolic hydroxyl group, a classic feature for potent radical scavenging.[8] The true innovation, however, lies in the functionalization via the Mannich reaction. This versatile transformation allows us to introduce a diverse array of aminoalkyl side chains, creating derivatives with modulated electronic properties, enhanced solubility, and potentially new biological targets.[9][10][11][12]

This document is structured to guide you, the researcher, through the entire discovery workflow—from rational synthesis to rigorous biological evaluation. We will delve into the causality behind our experimental choices, presenting protocols not as rigid recipes but as self-validating systems designed for reproducibility and meaningful data generation.

The Strategic Synthesis of 2,5-dimethylphenol Mannich Bases

The foundation of our investigation is the Mannich reaction, a three-component condensation that provides a direct and efficient route to β-amino-carbonyl compounds.[11] In our case, the electron-rich phenol acts as the nucleophile, attacking an in-situ generated Eschenmoser-like salt (an iminium ion) formed from formaldehyde and a secondary amine.[12][13] This reaction is particularly advantageous as it allows for the introduction of a nitrogen-containing moiety, which can significantly improve the pharmacokinetic profile of the parent phenol.[12]

Generalized Synthetic Protocol

The following protocol outlines a robust procedure for synthesizing a library of 2,5-dimethylphenol Mannich bases. The choice of secondary amine (e.g., morpholine, piperidine, diethylamine) is the primary point of diversification.

Materials:

-

2,5-Dimethylphenol (CAS 95-87-4)

-

Formaldehyde (37% aqueous solution)

-

Selected secondary amine (e.g., morpholine, piperidine)

-

Ethanol (96%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dimethylphenol (1.0 eq) in ethanol.

-

Reagent Addition: To this solution, add the secondary amine (1.1 eq) followed by the aqueous formaldehyde solution (1.2 eq). The order of addition is crucial to ensure the rapid formation of the iminium intermediate.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the 2,5-dimethylphenol spot indicates reaction completion.

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated NaHCO₃ solution (1x) to remove unreacted formaldehyde and any acidic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Mannich base.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

The Mechanistic Underpinnings of Antioxidant Activity

Phenolic compounds primarily exert their antioxidant effects through two dominant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7][14][15]

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring, making it less reactive.

-

Single Electron Transfer (SET): The phenol donates an electron to the radical, forming a radical cation. This is often followed by proton loss to yield the same stable phenoxyl radical.

The introduction of the Mannich base side chain is hypothesized to modulate this intrinsic activity. The nitrogen atom can influence the electronic density of the aromatic ring and the acidity of the phenolic proton, thereby affecting the kinetics of both HAT and SET pathways.

A Validated Workflow for Assessing Antioxidant Potential

To comprehensively evaluate the antioxidant capabilities of our synthesized compounds, a multi-assay approach is essential. No single assay can capture the complex interplay of antioxidant mechanisms. We employ a panel of three widely accepted spectrophotometric assays: DPPH, ABTS, and FRAP. This strategy provides a holistic view of both radical scavenging and reducing power.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[16][17][18]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.

-

Assay Plate Setup: In a 96-well microplate, add 100 µL of each test compound dilution. Prepare a blank well containing only methanol.

-

Reaction Initiation: Add 100 µL of the DPPH solution to all wells.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.[16]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100[16] The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the compound concentration.

ABTS Radical Cation Scavenging Assay

This assay assesses the capacity of antioxidants to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+), a blue/green chromophore.[20][21]

Protocol:

-

Reagent Preparation: Generate the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

-

Assay Plate Setup: In a 96-well plate, add 20 µL of various concentrations of the test compounds or a standard (e.g., Trolox).

-

Reaction Initiation: Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Read the absorbance at 734 nm.[22]

-

Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form.[1][23][24]

Protocol:

-

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm this solution to 37°C before use.

-

Assay Plate Setup: Add 20 µL of the test compound, standard (FeSO₄), or blank (distilled water) to wells of a 96-well plate.

-

Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubation: Incubate the plate at 37°C for 10-30 minutes.[23][25]

-

Measurement: Measure the absorbance at 593 nm.[24]

-

Calculation: The antioxidant power is determined by comparing the absorbance change of the sample to a standard curve prepared using FeSO₄. Results are expressed as µM of Fe²⁺ equivalents.

Data Interpretation: Structure-Activity Relationships (SAR)

The true value of synthesizing a compound library lies in the ability to derive structure-activity relationships (SAR). By comparing the antioxidant activities of different 2,5-dimethylphenol Mannich bases, we can infer how specific structural modifications influence potency.

Table 1: Hypothetical Antioxidant Activity Data for a Series of 2,5-dimethylphenol Mannich Bases

| Compound ID | Amine Moiety | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Eq.) | FRAP Value (µM Fe²⁺ Eq.) |

| Parent | 2,5-Dimethylphenol | 125.4 | 0.85 | 450.2 |

| MB-1 | Diethylamine | 88.2 | 1.15 | 610.5 |

| MB-2 | Piperidine | 75.6 | 1.32 | 725.8 |

| MB-3 | Morpholine | 95.1 | 1.08 | 580.1 |

| Control | Trolox | 45.3 | 1.00 | 950.0 |

Analysis of Hypothetical SAR:

-

General Enhancement: All synthesized Mannich bases (MB-1 to MB-3) show improved antioxidant activity across all three assays compared to the parent 2,5-dimethylphenol, validating our core hypothesis.

-

Influence of Amine Basicity: The piperidine derivative (MB-2) exhibits the highest potency. Piperidine is a stronger base than morpholine, which contains an electron-withdrawing oxygen atom. This suggests that increasing the electron-donating character of the aminomethyl side chain may enhance the stability of the resulting phenoxyl radical, thereby boosting antioxidant activity. The diethylamine derivative (MB-1) follows this trend.

-

Steric vs. Electronic Effects: The difference between the cyclic amines (piperidine, morpholine) and the acyclic diethylamine suggests that both electronic properties and the conformational constraints imposed by the ring structure play a role in modulating activity.[26][27]

Essential Cytotoxicity Screening: The MTT Assay

A potent antioxidant is only a viable therapeutic candidate if it is non-toxic to healthy cells. Mannich bases, while pharmacologically valuable, are known to sometimes exhibit cytotoxicity.[9][28] Therefore, early-stage cytotoxicity screening is a mandatory checkpoint. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[29][30]

Principle: Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[31] The amount of formazan produced is proportional to the number of viable cells.[31]

MTT Assay Protocol

Materials:

-

Selected cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[32]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated controls (cells with medium only) and a vehicle control (cells with solvent used for compounds).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution to each well.[31]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[32]

-

Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.[31]

-

Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

Conclusion and Future Horizons

This guide has outlined a comprehensive and technically grounded approach to the synthesis and evaluation of 2,5-dimethylphenol Mannich bases as novel antioxidants. The strategic incorporation of the aminomethyl moiety demonstrably enhances the antioxidant potential of the parent phenolic scaffold. The provided protocols for synthesis, multi-faceted antioxidant screening, and cytotoxicity assessment form a robust framework for identifying promising lead compounds.

Future research should focus on expanding the library of derivatives to further refine SAR models, exploring different phenolic cores, and investigating the potential for these compounds to exhibit pro-oxidant activity under specific conditions, a dual-functionality that could be exploited in anticancer applications.[33] Ultimately, the most promising, non-toxic candidates identified through this workflow will warrant advancement into more complex cellular and in vivo models of oxidative stress.

References

-

Dimmock, J. R., et al. (1999). Mannich bases in medicinal chemistry and drug design. Current Medicinal Chemistry. [Link]

-

G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. [Link]

-

Li, A. N., et al. (2015). Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. PLOS One. [Link]

-

Antibodies-online.com. FRAP™ (Ferric Reducing Antioxidant Power) Detection Kit. Antibodies-online.com. [Link]

-

Salehi, B., et al. (2025). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Molecules. [Link]

-

Vetrano, A. M., et al. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

-

Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry. [Link]

-

TERNENKO, I. A., & Shysh, A. M. (2014). Review Article: Oxidative Stress Versus Antioxidants. Science Publishing Group. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Foti, M., et al. (2002). Quantitative structure-activity relationship analysis of phenolic antioxidants. Journal of the American Chemical Society. [Link]

-

BioAssay Systems. QuantiChrom™ ABTS Antioxidant Assay Kit. BioAssay Systems. [Link]

-

Kaur, R., et al. (2022). Mannich Bases: Centrality in Cytotoxic Drug Design. Bentham Science Publishers. [Link]

-

Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method). Elabscience. [Link]

-

Scribd. DPPH Assay Protocol with Ascorbic Acid. Scribd. [Link]

-

Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Biochemistry. [Link]

-

Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences. [Link]

-

Pizzino, G., et al. (2017). Oxidative Stress and Antioxidant Defense. Oxidative Medicine and Cellular Longevity. [Link]

-

Kumar, S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. Journal of Chemistry. [Link]

-

Eslami, A., et al. (2022). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI. [Link]

-

López-Alarcón, C., & Lissi, E. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

-

Hoelz, L. V. B., et al. (2010). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Bouayed, J., & Bohn, T. (2020). Lifestyle, Oxidative Stress, and Antioxidants: Back and Forth in the Pathophysiology of Chronic Diseases. Frontiers in Physiology. [Link]

-

Silva, M. M., et al. (2000). Phenolic Acids and Derivatives: Studies on the Relationship among Structure, Radical Scavenging Activity, and Physicochemical Parameters. Journal of Agricultural and Food Chemistry. [Link]

-

Tair, A. (2022). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Advances in Enzyme Research. [Link]

-

Zhang, W., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. RSC Advances. [Link]

-

El-Ghorab, A. H., et al. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]

-

Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

-

Amić, A., et al. (2004). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A. [Link]

-

Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Singh, A., et al. (2023). Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. Frontiers in Chemistry. [Link]

-

Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. [Link]

-

Vasil'eva, E. V., et al. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. Bioorganicheskaia khimiia. [Link]

-

D'Souza, D. M., & Zand, R. (1993). Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base. Journal of Chemical Education. [Link]

-

Chiriac, A., & C. Oniscu. (2009). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie. [Link]

- Google Patents. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.

-

Ryabov, A. D., et al. (2006). Synthesis and characterization of new Mannich base ligand. Structure of N, N-bis-(4,5-dimethyl-2-hydroxybenzyl). International Electronic Conference on Synthetic Organic Chemistry. [Link]

- Google Patents. CN105939988A - Process of production of 2,5-dimethylphenol.

-

Singh, A., & Sharma, P. K. (2018). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

-

Ottokemi. 2,5 Dimethylphenol, 98% | 95-87-4. Ottokemi. [Link]

Sources

- 1. arborassays.com [arborassays.com]

- 2. Review Article: Oxidative Stress Versus Antioxidants, American Journal of Bioscience and Bioengineering, Science Publishing Group [sciencepublishinggroup.com]

- 3. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Lifestyle, Oxidative Stress, and Antioxidants: Back and Forth in the Pathophysiology of Chronic Diseases [frontiersin.org]

- 5. Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation | PLOS One [journals.plos.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 18. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]

- 19. scribd.com [scribd.com]

- 20. bioassaysys.com [bioassaysys.com]

- 21. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Enzyme Method) - Elabscience® [elabscience.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. FRAP™ (Ferric Reducing Antioxidant Power) Detection Kit | ABIN2815085 [antibodies-online.com]

- 26. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benthamdirect.com [benthamdirect.com]

- 29. merckmillipore.com [merckmillipore.com]

- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. cyrusbio.com.tw [cyrusbio.com.tw]

- 33. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]

Methodological & Application

Using 4-(Diethylaminomethyl)-2,5-dimethylphenol as epoxy curing accelerator

Application Note: 4-(Diethylaminomethyl)-2,5-dimethylphenol as a Latent Epoxy Accelerator

Executive Summary

This guide details the protocol for utilizing 4-(Diethylaminomethyl)-2,5-dimethylphenol (CAS 69826-57-3) as a tertiary amine accelerator in epoxy resin systems. Unlike the industry-standard DMP-30 (2,4,6-tris(dimethylaminomethyl)phenol), this compound features a mono-functional amine group situated para to the hydroxyl group, combined with a sterically hindered xylenol core.

Key Value Proposition:

-

Enhanced Latency: The para-substitution prevents the intramolecular hydrogen bonding seen in ortho-Mannich bases, resulting in a significantly longer pot life.

-

Controlled Reactivity: The bulky diethylamine group and 2,5-dimethyl ring substitution reduce nucleophilic aggression, mitigating "hot spots" and thermal runaway in large castings.

-

Application Scope: Ideal for electronic encapsulation, high-performance adhesives, and composite matrices requiring extended open times.

Chemical Identity & Mechanism

Compound: 4-(Diethylaminomethyl)-2,5-dimethylphenol Class: Mannich Base / Hindered Phenolic Amine Molecular Weight: ~221.32 g/mol Appearance: Viscous amber liquid or crystalline solid (depending on purity/temp).

Mechanistic Action

This accelerator functions via a dual-site mechanism, but with a distinct kinetic profile compared to standard accelerators:

-

Nucleophilic Attack (Catalytic): The tertiary nitrogen (diethylamino) attacks the epoxy ring (in homopolymerization) or the anhydride carbonyl (in anhydride cures), generating an alkoxide or carboxylate anion.

-

Phenolic Activation (Co-catalytic): The phenolic hydroxyl group acts as a proton donor, facilitating ring-opening via hydrogen bonding to the oxirane oxygen.

-

Steric Modulation (The "Brake"):

-

Electronic: The 2,5-dimethyl groups on the phenol ring increase electron density but sterically shield the hydroxyl group.

-